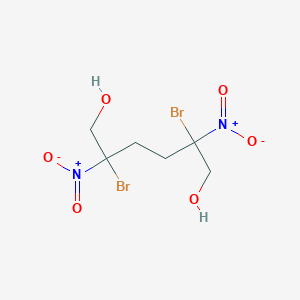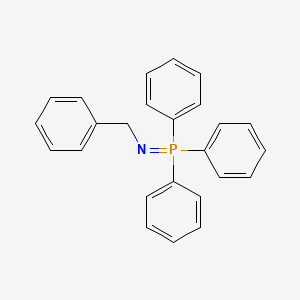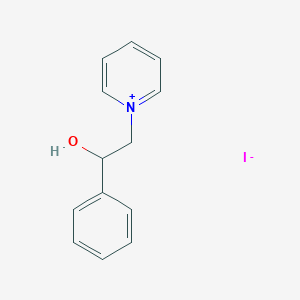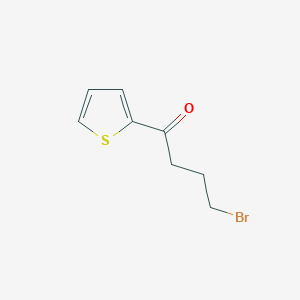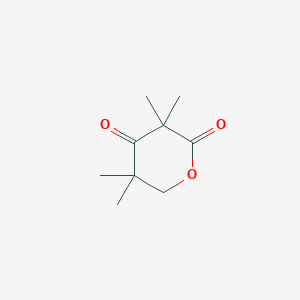
3,3,5,5-Tetramethyloxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyloxane-2,4-dione, also known as Trimethadione, is a chemical compound with the molecular formula C6H9NO3. It is a solid powder that ranges from colorless to slightly yellow in appearance. This compound is known for its stability at room temperature but is hygroscopic, meaning it absorbs moisture from the air .
Preparation Methods
3,3,5,5-Tetramethyloxane-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of glutarimide with methyl ethylenediamine. The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,3,5,5-Tetramethyloxane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,5,5-Tetramethyloxane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant agent.
Medicine: It has been used in the treatment of epilepsy, particularly for absence seizures.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyloxane-2,4-dione involves its interaction with molecular targets such as T-type calcium channels. By blocking these channels, the compound exerts its anticonvulsant effects, reducing the occurrence of seizures. The pathways involved include the modulation of calcium ion flow, which is crucial for neuronal activity .
Comparison with Similar Compounds
3,3,5,5-Tetramethyloxane-2,4-dione can be compared with other similar compounds, such as:
3,5,5-Trimethyloxazolidine-2,4-dione: Another oxazolidinedione compound with similar anticonvulsant properties.
3,3’,5,5’-Tetramethylbenzidine: A compound used as a chromogenic substrate in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA).
The uniqueness of this compound lies in its specific molecular structure and its effectiveness as an anticonvulsant agent .
Properties
CAS No. |
86096-13-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C9H14O3/c1-8(2)5-12-7(11)9(3,4)6(8)10/h5H2,1-4H3 |
InChI Key |
OKUIGOUHLICAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


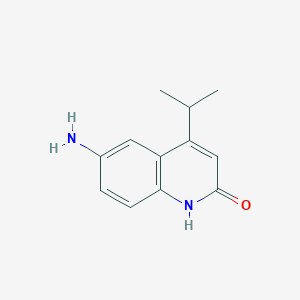
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
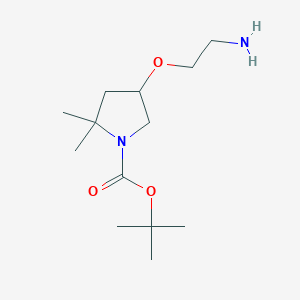
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
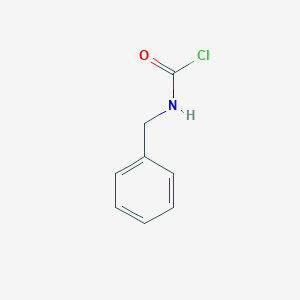

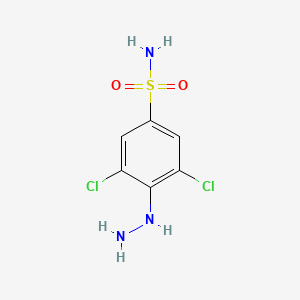
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
